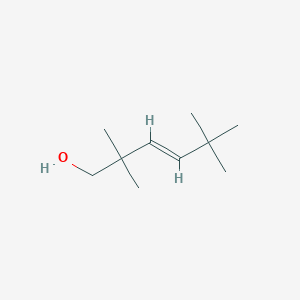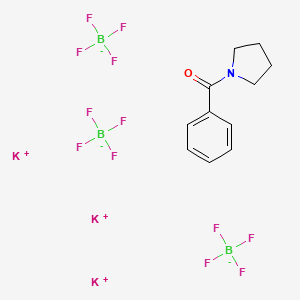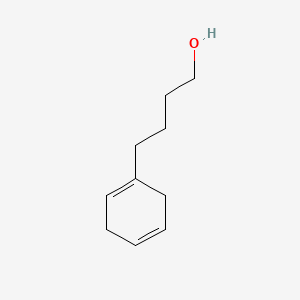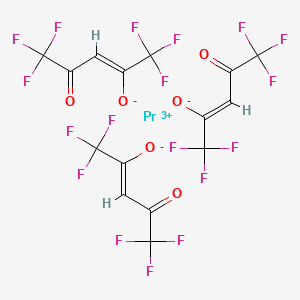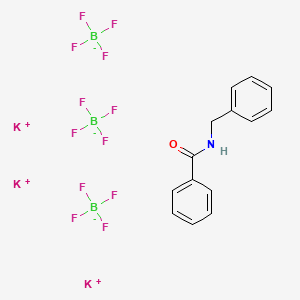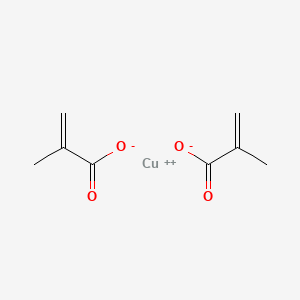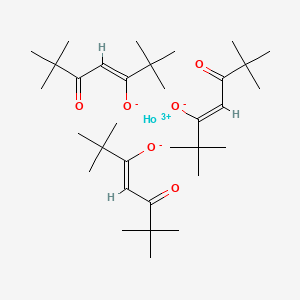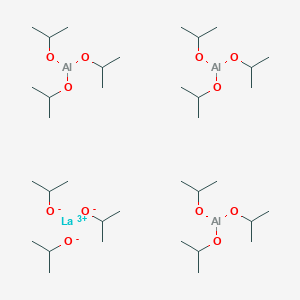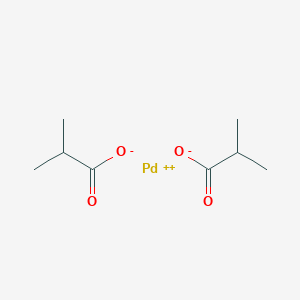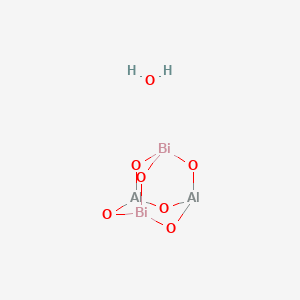
Bismuth aluminum oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth aluminum oxide hydrate is a compound with the chemical formula Bi₂(Al₂O₄)₃·xH₂O. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth aluminum oxide hydrate can be synthesized through various methods. One common approach is the hydrothermal method, which involves reacting bismuth nitrate and aluminum nitrate in an aqueous solution under high temperature and pressure conditions. The reaction typically takes place in an autoclave, where the temperature is maintained around 180-200°C for several hours. This method allows for the formation of well-crystallized this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar hydrothermal method but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. Additionally, other methods such as sol-gel processes and co-precipitation techniques can also be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bismuth aluminum oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of water molecules in its structure, which can act as a medium for the reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often take place in an aqueous medium.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide and aluminum oxide, while reduction reactions may yield metallic bismuth and aluminum hydroxide .
Scientific Research Applications
Bismuth aluminum oxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Biology: In biological research, this compound is used for its antimicrobial properties.
Medicine: The compound is explored for its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: In industrial applications, this compound is used in the production of ceramics, glass, and other materials.
Mechanism of Action
The mechanism of action of bismuth aluminum oxide hydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological systems, it interacts with cellular components, disrupting essential processes in microorganisms and leading to their inhibition or death .
Comparison with Similar Compounds
Bismuth oxide (Bi₂O₃): Known for its applications in fuel cells, gas sensors, and photocatalysts. It has a similar structure but lacks the aluminum component.
Aluminum oxide (Al₂O₃): Widely used in ceramics and as a catalyst support. It shares some properties with bismuth aluminum oxide hydrate but does not have the same antimicrobial activity.
Bismuth subgallate: Used in medicine for its antimicrobial and hemostatic properties.
Uniqueness: this compound stands out due to its combination of bismuth and aluminum, which imparts unique properties such as enhanced catalytic activity and antimicrobial effects. Its hydrated form also contributes to its versatility in various applications .
Properties
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1,3-dibisma-5,7-dialuminatricyclo[3.3.1.13,7]decane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Bi.H2O.6O/h;;;;1H2;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHGAPHAOBYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O1[Al]2O[Bi]3O[Al]1O[Bi](O2)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Bi2H2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
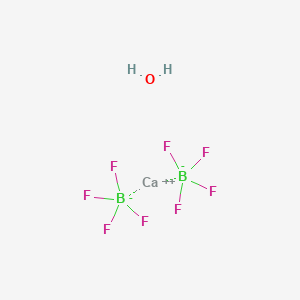

![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
